molecular formula C19H21N3O2 B5551826 5-(N-benzylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-(N-benzylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B5551826
M. Wt: 323.4 g/mol
InChI Key: KNFNQAOCZBDWJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar benzodiazepine derivatives, such as 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, has been accomplished through a five-component condensation reaction. This process involves benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and H2O in CH2Cl2 at room temperature, demonstrating a versatile and efficient method for synthesizing benzodiazepine derivatives (Akbarzadeh et al., 2012).

Molecular Structure Analysis

  • Detailed molecular structure analysis of benzodiazepines derivatives, including their crystal and molecular structure studies, has been conducted using various techniques like 1H NMR, 13C NMR, and IR techniques. This analysis aids in understanding the intricate structural details of benzodiazepines (Naveen et al., 2019).

Chemical Reactions and Properties

  • The synthesis and characterization of other 1,4-benzodiazepines, including their chemical reactions, are significant for understanding the chemical behavior and potential reactivity of this class of compounds. Such studies contribute to a broader understanding of the chemical properties unique to benzodiazepines (Neukom et al., 2011).

Physical Properties Analysis

  • The physical properties of benzodiazepines, such as their crystallization and crystal structure, are crucial for comprehending their stability, solubility, and other physical characteristics. For instance, understanding how these compounds crystallize in different systems contributes to the knowledge of their physical behavior in various conditions (Kravtsov et al., 2012).

Chemical Properties Analysis

  • The chemical properties of benzodiazepines, including their molecular interactions and reactivity, are essential for their application in various fields. Analysis of their fingerprint plots and molecular electrostatic potential maps helps in understanding the interaction with other molecules and reactive sites (Naveen et al., 2019).

Scientific Research Applications

Synthetic Methods and Characterization

Research on benzodiazepines includes the development of synthetic methods for saturated 1,4-benzodiazepines, showcasing the Pd-catalyzed carboamination reactions as a versatile approach for constructing the heterocyclic products with good yield (Neukom, Aquino, & Wolfe, 2011). Such methods highlight the importance of efficient synthesis techniques in exploring the chemical space of benzodiazepines for potential applications.

Structural and Molecular Analysis

Another aspect of research focuses on the synthesis, characterization, and structural analysis of benzodiazepine derivatives. For example, studies have detailed the crystallization, Hirshfeld surface analysis, and DFT calculations to understand the interaction and molecular properties of benzodiazepine compounds (Naveen et al., 2019). This analytical approach is crucial for identifying potential applications based on the compound's molecular and electronic properties.

Biological Activities

Benzodiazepines are explored for a broad spectrum of biological applications, including their activity against human cancers. The investigation of their supporting activity in cancer research indicates the therapeutic potential of benzodiazepine derivatives, which could extend to 5-(N-benzylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one by analogy (Naveen et al., 2019).

Anticonvulsant and Neuroprotective Properties

The exploration of 1,5-Benzodiazepine derivatives for anticonvulsant or anti-inflammatory activities demonstrates the potential of this chemical class in developing new therapeutic agents (Braccio et al., 1990). Such research underpins the importance of benzodiazepine derivatives in pharmaceutical development, particularly for neurological disorders.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, benzyl bromide is a light-sensitive and moisture-sensitive compound that is considered hazardous .

properties

IUPAC Name

5-[2-(benzylamino)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-11-18(23)21-16-9-5-6-10-17(16)22(14)19(24)13-20-12-15-7-3-2-4-8-15/h2-10,14,20H,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFNQAOCZBDWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Benzylamino)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

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